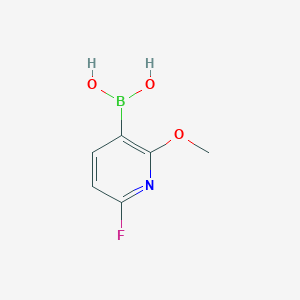

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C6H7BFNO3 and a molecular weight of 170.93 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a fluoro and a methoxy group. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 6-fluoro-2-methoxypyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide . This reaction is catalyzed by palladium and typically requires a base, such as potassium carbonate or sodium hydroxide.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its derivatives have shown promise in the development of inhibitors for various enzymes and receptors .

Industry: Industrially, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of high-performance materials is crucial for the development of new technologies .

Wirkmechanismus

The mechanism of action of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The fluoro and methoxy substituents on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Vergleich Mit ähnlichen Verbindungen

- 6-Fluoro-3-pyridinylboronic acid

- 6-Methoxy-3-pyridinylboronic acid

- 2-Methoxy-5-pyridineboronic acid

Comparison: Compared to these similar compounds, (6-Fluoro-2-methoxypyridin-3-yl)boronic acid offers unique reactivity due to the combined effects of the fluoro and methoxy groups. These substituents can enhance the compound’s stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its boronic acid functional group, which allows it to interact with various biological molecules. The presence of the fluorine and methoxy groups enhances its reactivity and selectivity towards specific targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit protein kinases, which are critical in cell signaling pathways related to cancer progression. For instance, studies have demonstrated its inhibitory effects on CLK1 and ROCK kinases, which play roles in cell growth and migration .

- Transmetalation : This compound participates in transmetalation processes, a key step in the Suzuki–Miyaura cross-coupling reactions, which are utilized in synthesizing complex organic molecules .

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, potentially altering cellular metabolism and function .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Tumor Growth : In vitro assays have shown that this compound can suppress the growth of cancer cell lines by inducing cell cycle arrest and promoting DNA damage .

- Selectivity for Cancer Cells : The compound exhibits preferential toxicity towards cancer cells compared to normal cells, making it a promising candidate for targeted cancer therapies.

Other Biological Activities

The compound also demonstrates potential antimicrobial and antifungal properties, although these activities require further investigation to establish efficacy and mechanisms .

Study 1: Inhibition of CLK1 Kinase

A study investigated the structure-activity relationship (SAR) of boronic acid derivatives, including this compound. Results indicated that modifications to the methoxy group significantly affected CLK1 inhibition potency. The presence of both methoxy and boron substituents was critical for maintaining activity against CLK1 .

Study 2: Antiproliferative Effects

In another study focusing on renal cancer cell lines, this compound was found to induce significant antiproliferative effects. Flow cytometry results indicated that treated cells exhibited increased levels of p-H2AX, a marker for DNA damage, alongside alterations in cyclin D/Rb pathway regulation .

Data Tables

| Study | Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|---|

| Study 1 | HSD1400 | CLK1 | 200 | Inhibition |

| Study 2 | HSD1400 | Renal Cancer Cells | 150 | Antiproliferative |

Eigenschaften

IUPAC Name |

(6-fluoro-2-methoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKDUTJUIAYHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)F)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.